molecular formula C13H16O4 B14309030 Hexanoyl benzenecarboperoxoate CAS No. 116577-21-0

Hexanoyl benzenecarboperoxoate

Cat. No.: B14309030
CAS No.: 116577-21-0
M. Wt: 236.26 g/mol
InChI Key: KNGAADXITVJHDL-UHFFFAOYSA-N
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Description

Hexanoyl benzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is a peroxoester, which means it contains a peroxide group (-O-O-) bonded to an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoyl benzenecarboperoxoate can be synthesized through the reaction of hexanoyl chloride with benzenecarboperoxoic acid. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and byproducts.

Chemical Reactions Analysis

Types of Reactions: Hexanoyl benzenecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.

    Reduction: Under certain conditions, the peroxide group can be reduced, breaking the O-O bond.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed:

    Oxidation: Products include oxidized organic compounds, such as alcohols or ketones.

    Reduction: Products include alcohols or hydrocarbons.

    Substitution: Products include esters or amides, depending on the nucleophile used.

Scientific Research Applications

Hexanoyl benzenecarboperoxoate has several applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.

    Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research is ongoing into its potential use in drug formulations, particularly for its antimicrobial properties.

    Industry: It is used in the production of polymers and other materials, where its oxidative properties can initiate polymerization reactions.

Mechanism of Action

Hexanoyl benzenecarboperoxoate can be compared with other peroxoesters and oxidizing agents:

    Benzoyl peroxide: Similar in structure but with different reactivity and applications, primarily used in acne treatment.

    Hexanoyl chloride: Shares the hexanoyl group but lacks the peroxide functionality, making it less reactive in oxidation reactions.

    Peracetic acid: Another peroxoester with strong oxidizing properties, commonly used as a disinfectant.

Uniqueness: this compound is unique due to its combination of the hexanoyl and benzenecarboperoxoate groups, providing a balance of reactivity and stability that is useful in various applications.

Comparison with Similar Compounds

  • Benzoyl peroxide
  • Peracetic acid
  • Hexanoyl chloride

Properties

CAS No.

116577-21-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

hexanoyl benzenecarboperoxoate

InChI

InChI=1S/C13H16O4/c1-2-3-5-10-12(14)16-17-13(15)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3

InChI Key

KNGAADXITVJHDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OOC(=O)C1=CC=CC=C1

Origin of Product

United States

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